2-Nitro-3-trifluoromethoxy-phenylamine
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Overview
Description
2-Nitro-3-trifluoromethoxy-phenylamine is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenylamine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-trifluoromethoxy-phenylamine typically involves the nitration of 3-trifluoromethoxyaniline. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-trifluoromethoxy-phenylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction Product: 2-Amino-3-trifluoromethoxy-phenylamine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-3-trifluoromethoxy-phenylamine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-trifluoromethoxy-phenylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-trifluoromethoxy-phenylamine
- 2-Nitro-5-trifluoromethoxy-phenylamine
- 2-Nitro-6-trifluoromethoxy-phenylamine
Uniqueness
2-Nitro-3-trifluoromethoxy-phenylamine is unique due to the specific positioning of the nitro and trifluoromethoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethoxy group provides enhanced stability and lipophilicity compared to other substituents, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-nitro-3-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(11)6(5)12(13)14/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZPAMFJBBBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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